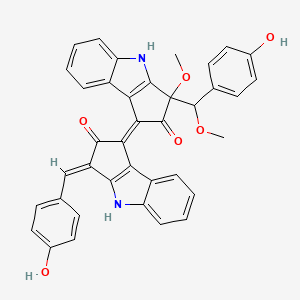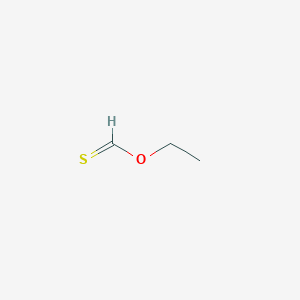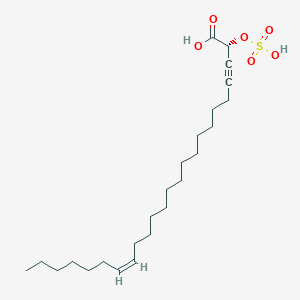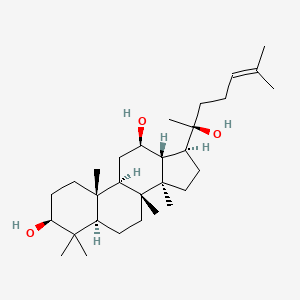
Sodium iodide I 123
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium Iodide I-123 is a radiopharmaceutical containing the radioisotope I-123 with diagnostic property. After absorption, the iodide is distributed through the extracellular fluid of the body and accumulates in the thyroid gland, thereby allowing measurement of thyroid function.
科学的研究の応用
Prostate Cancer Treatment : Sodium iodide I 123 is used in targeted therapy for prostate cancer. By causing prostate cancer cells to express functionally active sodium iodide symporter (NIS), researchers have demonstrated the potential of radioiodine therapy in treating prostate cancer (Spitzweg et al., 2000).
NIS-Mediated Radioiodide Therapy : NIS, an intrinsic plasma membrane glycoprotein, facilitates the active transport of iodide in thyroid and other tissues. This allows for diagnostic thyroid scintigraphy and therapeutic radioiodine application in both benign and malignant thyroid disease, as well as in other cancers (Spitzweg & Morris, 2009).
Tumor Stroma-Targeted Therapy : In hepatocellular cancer, sodium iodide symporter expression has been investigated for tumor stroma-targeted therapy. This approach involves using mesenchymal stem cells for gene delivery, followed by radioiodine therapy, demonstrating potential in treating metastatic cancer (Knoop et al., 2011).
Iodide Transport in Cancer Cell Lines : Research has explored the role of human NIS for cellular uptake of astatine-211 and radioiodine in cancer cell lines, highlighting its potential as a target for future cancer gene therapy (Petrich et al., 2002).
Molecular Imaging and Gene Therapy : Sodium iodide symporter plays a significant role in molecular imaging and gene therapy, especially in diagnosing and treating cancers beyond thyroid gland. Its dual role as a diagnostic and therapeutic gene offers promising perspectives in nuclear medicine and molecular oncology (Ahn, 2012).
Liver Cancer Treatment : The use of sodium iodide symporter in gene therapy has been extended to liver cancer, where researchers have shown the effectiveness of radioiodine therapy in tumor reduction after inducing iodide uptake activity in liver cancer cells (Liu et al., 2007).
特性
CAS番号 |
41927-88-2 |
|---|---|
製品名 |
Sodium iodide I 123 |
分子式 |
INa |
分子量 |
145.89536 g/mol |
IUPAC名 |
sodium;iodine-123(1-) |
InChI |
InChI=1S/HI.Na/h1H;/q;+1/p-1/i1-4; |
InChIキー |
FVAUCKIRQBBSSJ-VVUPZWBASA-M |
異性体SMILES |
[Na+].[123I-] |
SMILES |
[Na+].[I-] |
正規SMILES |
[Na+].[I-] |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

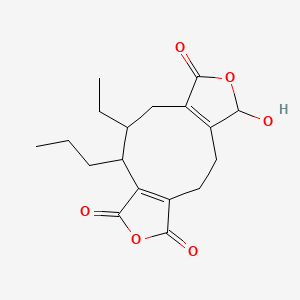
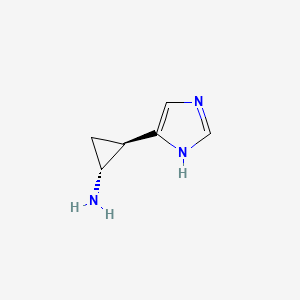

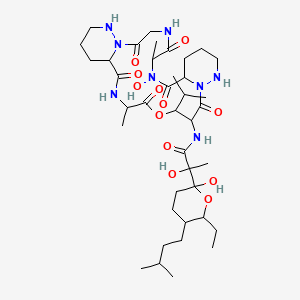
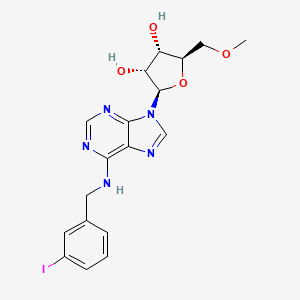
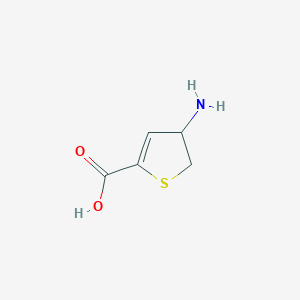
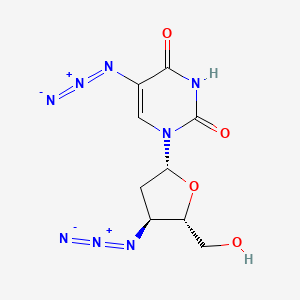
![(3E,5E,7R,8S,9E,13E,15E,18S)-8-hydroxy-3,5,7-trimethyl-18-[(2S)-5,7,9-trihydroxy-6,8-dimethyldecan-2-yl]-1-oxacyclooctadeca-3,5,9,13,15-pentaen-2-one](/img/structure/B1247636.png)
![2-[2-[2-[2-[carboxymethyl-[2-(2-dodecoxyethoxy)-2-oxoethyl]amino]phenoxy]ethoxy]-N-[2-(2-dodecoxyethoxy)-2-oxoethyl]anilino]acetic acid](/img/structure/B1247637.png)
